Welcome to the BenchChem Online Store!
molecular formula C13H13NO2 B8644649 ethyl 4-cyano-3-phenylbut-3-enoate

ethyl 4-cyano-3-phenylbut-3-enoate

Cat. No. B8644649
M. Wt: 215.25 g/mol
InChI Key: MRRKESFPHDLRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07504403B2

Procedure details

4-Cyano-3-phenyl-but-3-enoic acid ethyl ester (crude, 9.37 g, 0.043 mol), ethylenediamine (3 mL, 0.043 mol) were mixed in dichlorobenze (20 mL) and heated at 160° C. overnight. The resulting suspension was cooled to room temperature, filtered, and the filtrated cake was washed with EtOAc and finally dried to provide the title compound as a brownish yellow solid. MS m/e 213 (M+H)+.
Quantity
9.37 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:16])[CH2:5][C:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[CH:7][C:8]#[N:9])C.[CH2:17](N)[CH2:18][NH2:19]>>[C:10]1([C:6]2[CH:7]=[C:8]3[NH:9][CH2:17][CH2:18][N:19]3[C:4](=[O:16])[CH:5]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
9.37 g
Type
reactant
Smiles
C(C)OC(CC(=CC#N)C1=CC=CC=C1)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrated cake was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
finally dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C2N(C(C1)=O)CCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.